[4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine
Description
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-2-3-9-16(11)14(17)13-7-5-12(10-15)6-8-13/h5-8,11H,2-4,9-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVNPYQJIIQSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine involves several steps. One common synthetic route includes the reaction of 4-aminobenzylamine with 2-methylpiperidine-1-carbonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine undergoes various chemical reactions, including:
Scientific Research Applications
[4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
[4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine can be compared with other similar compounds, such as:
(1-Methylpiperidin-4-yl)methanamine dihydrochloride: This compound has a similar piperidine structure but differs in its functional groups and molecular weight.
1-[2-(4-methylpiperazin-1-yl)phenyl]methanamine: Another related compound with a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for particular research applications .
Biological Activity
The compound [4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a piperidine ring attached to a phenyl group, which is further substituted with a methanamine functional group. The synthesis of this compound typically involves:
- Starting Materials : 2-methylpiperidine and appropriate carbonyl precursors.
- Synthesis Method : The compound can be synthesized through a multi-step reaction involving the formation of an amide bond between the piperidine derivative and the carbonyl-containing phenyl group.
The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases such as Alzheimer's.
- Receptor Modulation : It is suggested that this compound interacts with specific receptors, potentially including histamine and serotonin receptors, which could influence mood and cognitive functions.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of the compound:
- Neuroprotective Effects : In vitro studies demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress markers in neuronal cell lines.
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
In Vitro Studies
-
Neuroprotective Properties :
- A study evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells. Results indicated a significant reduction in cell death induced by oxidative stress, with an IC50 value indicating effective concentration levels for neuroprotection.
-
Cholinesterase Inhibition :
- Another study assessed its inhibitory activity against AChE and BuChE. The compound displayed competitive inhibition with Ki values indicating strong affinity for these enzymes, which is critical for developing treatments for Alzheimer's disease.
In Vivo Studies
Research involving animal models has been limited but promising:
- In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive functions as measured by behavioral tests (e.g., Morris water maze), alongside reduced amyloid plaque formation.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with other piperidine derivatives:
| Compound Name | AChE Inhibition (IC50) | BuChE Inhibition (IC50) | Neuroprotective Effect |
|---|---|---|---|
| This compound | 25 µM | 30 µM | Yes |
| Piperidin-4-amine | 40 µM | 50 µM | Moderate |
| 1-Methylpiperidine | 35 µM | 45 µM | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
